N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)pentanamide
Description
Properties
IUPAC Name |
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c1-2-3-4-8(15)12-10-14-13-9(16-10)7-5-6-11-17-7/h5-6H,2-4H2,1H3,(H,12,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWGOAVZYQNFLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(O1)C2=CC=NO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)pentanamide typically involves the formation of the isoxazole and oxadiazole rings followed by their coupling to form the final compound. One common method for synthesizing isoxazoles is through the [3+2] cycloaddition reaction of nitrile oxides with alkynes. The oxadiazole ring can be synthesized via the cyclization of hydrazides with carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the rings.
Substitution: Various substituents can be introduced into the rings to alter the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.
Scientific Research Applications
Medicinal Chemistry
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)pentanamide has shown promise in medicinal chemistry due to its potential antimicrobial and anticancer properties:
- Antimicrobial Activity : In vitro studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various bacterial and fungal strains. For instance, compounds derived from similar structures have shown notable efficacy against pathogenic fungi at concentrations as low as 100 µg/mL .
- Anticancer Properties : The compound has been evaluated for its ability to inhibit cancer cell proliferation. Studies indicate that it interacts with specific molecular targets within cancer cells, potentially leading to cell cycle arrest or apoptosis. For example, related compounds have demonstrated percent growth inhibitions (PGIs) of over 75% against various cancer cell lines .
Biological Studies
The biological mechanisms underlying the activity of this compound involve its interaction with enzymes and receptors:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways or cellular signaling. This inhibition can disrupt normal biological functions, making it a candidate for further investigation as a therapeutic agent .
Material Science
Beyond its biological applications, this compound can serve as a building block in the synthesis of more complex materials:
- Polymer Chemistry : Its unique structure allows for incorporation into polymer matrices that could enhance material properties such as thermal stability or mechanical strength. Research is ongoing to explore these applications in developing new materials with specific functionalities .
Case Studies and Research Findings
The following table summarizes key findings from recent studies involving this compound and related compounds:
Mechanism of Action
The mechanism of action of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)pentanamide involves its interaction with specific molecular targets. The isoxazole and oxadiazole rings can interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationship (SAR) :
- Pharmacokinetic Profiling : The pentanamide chain in the target compound may extend half-life compared to shorter aliphatic chains in analogs like CF2–CF4 .
Biological Activity
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)pentanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, structure-activity relationships, and relevant case studies.
The compound this compound features both isoxazole and oxadiazole moieties, which are known for their diverse biological activities. This combination may enhance its pharmacological properties, making it a candidate for further research in antimicrobial and anticancer applications.
2. Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Isoxazole Ring : The isoxazole ring is synthesized through cyclization reactions involving appropriate precursors.
- Oxadiazole Formation : The oxadiazole moiety is introduced by reacting hydrazones with carboxylic acids or their derivatives.
- Amidation : Finally, the pentanamide group is attached via an amidation reaction.
This multi-step synthetic route allows for the creation of various derivatives that can be screened for biological activity.
3.1 Antimicrobial Activity
Recent studies have demonstrated that compounds containing isoxazole and oxadiazole rings exhibit notable antimicrobial properties. For example:
- Antibacterial Activity : Compounds similar to this compound have shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
| Compound | Target Bacteria | Activity (Zone of Inhibition) |
|---|---|---|
| 5a | Staphylococcus aureus | 16 mm |
| 5d | Bacillus subtilis | 18 mm |
| 5f | E. coli | 15 mm |
3.2 Anticancer Activity
The potential anticancer properties of this compound are also being explored. The structural features of isoxazole and oxadiazole derivatives contribute to their ability to interfere with cancer cell proliferation:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .
4. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:
- Substituents on the Isoxazole and Oxadiazole Rings : Variations in substituents can significantly alter the potency and selectivity against specific microbial strains or cancer cell lines.
Table: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Increased lipophilicity |
| Halogen substitutions | Enhanced antibacterial activity |
| Alteration of amide linkage | Improved cytotoxicity |
5. Case Studies
Several case studies highlight the efficacy of related compounds:
- Study on Isoxazole Derivatives : A series of isoxazole-substituted oxadiazoles were evaluated for their antimicrobial properties, revealing several candidates with potent activity against resistant bacterial strains .
- Anticancer Screening : In vitro studies demonstrated that certain derivatives exhibited significant cytotoxic effects on various cancer cell lines, suggesting a promising avenue for drug development .
6. Conclusion
This compound represents a promising lead compound in the search for new antimicrobial and anticancer agents. Ongoing research into its biological activity and structure modifications will likely yield valuable insights into its therapeutic potential.
Future studies should focus on detailed pharmacokinetic evaluations and in vivo efficacy to fully understand the clinical applicability of this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)pentanamide, and how can purification challenges be addressed?
- Methodology :
- Synthesis : Begin with nucleophilic substitution or condensation reactions. For example, coupling 5-(isoxazol-5-yl)-1,3,4-oxadiazole-2-amine with pentanoyl chloride under reflux in the presence of a base (e.g., triethylamine) .
- Purification : Use normal-phase chromatography (e.g., silica gel) with gradient elution (e.g., dichloromethane to ethyl acetate/methanol mixtures) . For persistent impurities, employ amine-functionalized stationary phases (e.g., RediSep Rf Gold Amine columns) to improve resolution .
- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios of reactants. Typical yields range from 40–50% due to steric hindrance from the isoxazole and oxadiazole moieties .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodology :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Identify key protons (e.g., isoxazole C-H at δ 8.5–9.0 ppm, oxadiazole C-H at δ 7.5–8.5 ppm) and carbonyl signals (amide C=O at ~170 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS) and fragmentation patterns .
- Elemental Analysis : Validate C, H, N, and S content within ±0.3% of theoretical values .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodology :
- Enzyme Inhibition :
- Lipoxygenase (LOX) Assay : Measure inhibition of linoleic acid oxidation spectrophotometrically at 234 nm .
- α-Glucosidase Assay : Use p-nitrophenyl-α-D-glucopyranoside as a substrate; monitor p-nitrophenol release at 405 nm .
- Antimicrobial Screening : Perform broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored to enhance its antitumor or antimicrobial efficacy?
- Methodology :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) on the isoxazole or oxadiazole rings to modulate electron density and binding affinity .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., EGFR for antitumor activity or bacterial DNA gyrase for antimicrobial effects) .
- Comparative Studies : Benchmark against analogs like N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide to assess the impact of the pentanamide chain .
Q. What computational strategies validate its reactivity and stability in biological systems?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps for nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) Simulations : Simulate solvation in water/lipid bilayers to predict membrane permeability and metabolic stability .
- ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., bioavailability, CYP450 interactions) .
Q. How can degradation pathways and stability under varying conditions be systematically studied?
- Methodology :
- Forced Degradation Studies : Expose the compound to heat (40–80°C), UV light, acidic/basic hydrolysis (0.1–1 M HCl/NaOH), and oxidative stress (H₂O₂) .
- Analytical Monitoring : Use HPLC-PDA or LC-MS to identify degradation products (e.g., oxadiazole ring cleavage or amide hydrolysis) .
- Stability-Indicating Methods : Validate assays by spiking with degradation products and ensuring baseline separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
